molecular formula C18H23N3O2 B4237734 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Numéro de catalogue: B4237734
Poids moléculaire: 313.4 g/mol
Clé InChI: TZJOCEPFFRPFAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have cannabinoid-like effects and was subsequently investigated for its potential as a therapeutic agent.

Mécanisme D'action

CP-47,497 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. Specifically, it binds to the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This binding activates the receptor, leading to a cascade of biochemical and physiological effects that ultimately result in the observed therapeutic effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a number of biochemical and physiological effects, including:
1. Analgesia: CP-47,497 has been shown to reduce pain in animal models of chronic pain.
2. Anti-inflammatory: CP-47,497 has been shown to reduce inflammation in animal models of inflammatory disease.
3. Neuroprotection: CP-47,497 has been shown to protect against neuronal damage in animal models of neurodegenerative disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CP-47,497 in laboratory experiments is that it is a highly potent and selective agonist of the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of using CP-47,497 is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids.

Orientations Futures

There are a number of potential future directions for research on CP-47,497. Some possible areas of investigation include:
1. Further characterization of its pharmacological properties, including its binding affinity and selectivity for the CB1 receptor.
2. Investigation of its potential as a treatment for various conditions, such as chronic pain, multiple sclerosis, and Alzheimer’s disease.
3. Development of new synthetic cannabinoids based on the structure of CP-47,497, with improved pharmacological properties and reduced side effects.
4. Investigation of the long-term effects of CP-47,497 on the brain and other organs, to better understand its safety profile.
In conclusion, CP-47,497 is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It exerts its effects by binding to the CB1 receptor in the brain and other parts of the body, leading to a cascade of biochemical and physiological effects that ultimately result in the observed therapeutic effects. While there are some limitations to its use in laboratory experiments, there are a number of potential future directions for research on CP-47,497, including further characterization of its pharmacological properties and investigation of its potential as a treatment for various conditions.

Applications De Recherche Scientifique

CP-47,497 has been extensively studied for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, such as chronic pain, multiple sclerosis, and Alzheimer’s disease.

Propriétés

IUPAC Name

3-cyclopentyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-6-9-15(10-7-13)18-20-17(23-21-18)12-19-16(22)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOCEPFFRPFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Reactant of Route 3
Reactant of Route 3
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Reactant of Route 4
Reactant of Route 4
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Reactant of Route 5
Reactant of Route 5
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Reactant of Route 6
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.